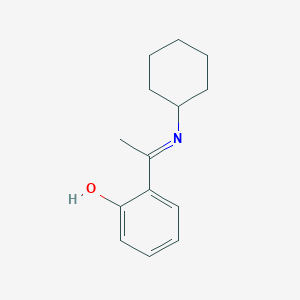
2-(N-cyclohexylethanimidoyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1Z)-N-cyclohexylethanimidoyl]phenol is an organic compound that features a phenol group and an imidoyl group attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol typically involves the reaction of cyclohexylamine with an appropriate aldehyde or ketone to form the imidoyl intermediate. This intermediate is then reacted with a phenol derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1Z)-N-cyclohexylethanimidoyl]phenol undergoes various chemical reactions, including:
Reduction: The imidoyl group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenols, depending on the electrophile used.
Applications De Recherche Scientifique
2-[(1Z)-N-cyclohexylethanimidoyl]phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidoyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(1Z)-N-cyclohexylethanimidoyl]aniline
- **2-[(1Z)-N-cyclohexylethanimidoyl]benzene
- **2-[(1Z)-N-cyclohexylethanimidoyl]naphthalene
Uniqueness
2-[(1Z)-N-cyclohexylethanimidoyl]phenol is unique due to the presence of both a phenol group and an imidoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes this compound a valuable tool in various fields of research and industry .
Propriétés
Numéro CAS |
79602-24-7 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
2-(N-cyclohexyl-C-methylcarbonimidoyl)phenol |
InChI |
InChI=1S/C14H19NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |
Clé InChI |
ZCCKPCBSASQBNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1CCCCC1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




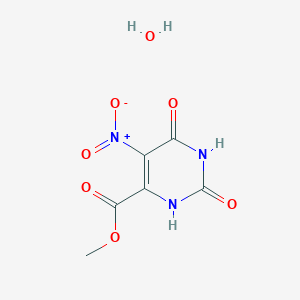

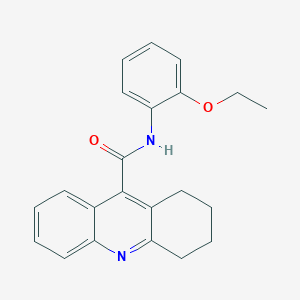

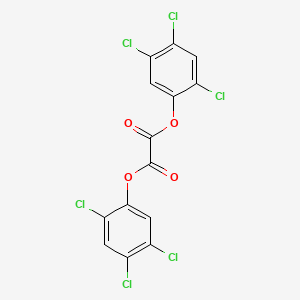
![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)

![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)
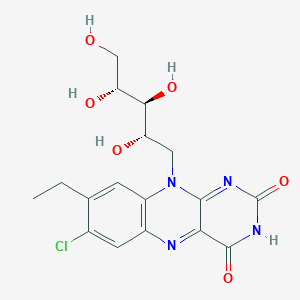
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)


